N-(pentan-2-yl)-3-phenylpropanamide

Beschreibung

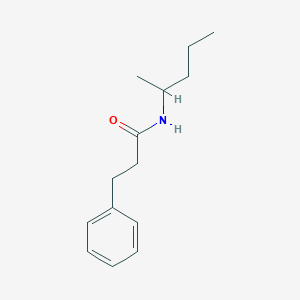

N-(pentan-2-yl)-3-phenylpropanamide is an amide derivative characterized by a propanamide backbone substituted with a phenyl group at the 3-position and a branched pentan-2-yl group attached to the nitrogen atom. The pentan-2-yl substituent likely imparts increased lipophilicity compared to shorter-chain alkyl groups, influencing solubility and metabolic stability.

Eigenschaften

Molekularformel |

C14H21NO |

|---|---|

Molekulargewicht |

219.32 g/mol |

IUPAC-Name |

N-pentan-2-yl-3-phenylpropanamide |

InChI |

InChI=1S/C14H21NO/c1-3-7-12(2)15-14(16)11-10-13-8-5-4-6-9-13/h4-6,8-9,12H,3,7,10-11H2,1-2H3,(H,15,16) |

InChI-Schlüssel |

BSXVMJIPVITBTM-UHFFFAOYSA-N |

SMILES |

CCCC(C)NC(=O)CCC1=CC=CC=C1 |

Kanonische SMILES |

CCCC(C)NC(=O)CCC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substitution Patterns

Key structural analogs and their substituents are summarized below:

*Target compound; †Calculated based on formula C₁₄H₂₂N₂O.

Physicochemical Properties

- Lipophilicity : The pentan-2-yl group in the target compound likely increases lipophilicity compared to the dihydroxyphenethyl group in compound 32, which contains polar hydroxyl groups enhancing water solubility .

- Crystallinity: N-Acetyl Norfentanyl’s crystalline nature contrasts with the oily consistency of compound 32, suggesting differences in intermolecular forces (e.g., hydrogen bonding) .

Key Research Findings

- Synthetic Efficiency : Demethylation reactions (as in compound 32) achieve high yields (~89%), whereas alkylation of amines (e.g., pentan-2-yl) may require optimized conditions to mitigate steric challenges .

- Structural Flexibility: Substitutions on the phenyl ring (e.g., bromophenoxy in ) or nitrogen (e.g., piperidinyl in ) drastically alter bioactivity and physicochemical behavior.

- Purity Challenges: Crystalline solids like N-Acetyl Norfentanyl are easier to characterize than oily products, emphasizing the need for advanced purification techniques in amide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.